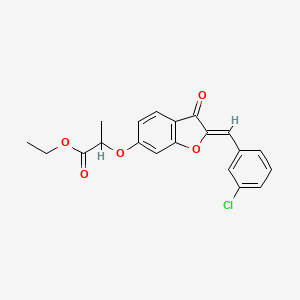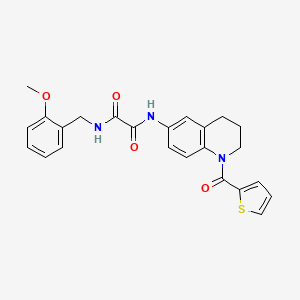
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide is a synthetic organic compound with unique structural features, making it a valuable entity in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions:
Formation of the Isoquinoline Intermediate: The synthesis begins with the formation of the 3,4-dihydroisoquinoline scaffold through Pomeranz-Fritsch or Bischler-Napieralski cyclization.
Pyran Ring Construction: This is achieved via a multi-component reaction involving appropriate aldehydes and diketones under acid-catalyzed conditions.
Final Coupling Reaction:
Industrial Production Methods
Industrial-scale synthesis may utilize automated continuous flow processes to enhance yield and efficiency. Key considerations include optimizing reaction temperatures, solvent systems, and catalysts to ensure high purity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidative transformations at the isoquinoline and pyran moieties, facilitated by reagents like KMnO₄ or CrO₃.
Reduction: Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C) or chemical reduction (e.g., SnCl₂).
Substitution: Substitution reactions occur at the acetamide or nitrophenyl groups under appropriate nucleophilic or electrophilic conditions.
Common Reagents and Conditions
Oxidative Conditions: KMnO₄ in alkaline medium.
Reductive Conditions: H₂/Pd, SnCl₂/HCl.
Substitution Conditions: NaH in DMF for nucleophilic substitutions; Br₂ in CCl₄ for electrophilic substitutions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Variously functionalized analogues retaining the core structure.
Wissenschaftliche Forschungsanwendungen
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide is utilized in multiple research domains:
Chemistry: As a model compound to study complex organic transformations and to develop new synthetic methodologies.
Biology: Investigated for potential bioactivity, including antimicrobial and anticancer properties due to its structural novelty.
Medicine: Explored as a scaffold for drug development, focusing on its interaction with various biological targets.
Wirkmechanismus
The compound's mechanism of action depends on its interaction with specific molecular targets:
Molecular Targets: Includes enzymes, receptors, and DNA, depending on the functional modifications and biological context.
Pathways Involved: The nitrophenyl group can undergo redox cycling, generating reactive oxygen species; the isoquinoline moiety can intercalate with DNA, disrupting replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
**2-((6-(3,4-dihydroisoquinolin-2-yl)methyl)-4-oxo-4H-chromen-3-yl)oxy)-N-phenylacetamide
**2-((6-(isoquinolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide
**2-((6-(3,4-dihydroisoquinolin-2-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-bromophenyl)acetamide
Uniqueness
What sets 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide apart is its combination of isoquinoline, pyran, and nitroaniline functionalities, providing a unique spectrum of chemical reactivity and biological activity not observed in its analogues.
Eigenschaften
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-21-11-20(13-25-10-9-16-3-1-2-4-17(16)12-25)31-14-22(21)32-15-23(28)24-18-5-7-19(8-6-18)26(29)30/h1-8,11,14H,9-10,12-13,15H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRUEDXDNPPZSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2386664.png)



![6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2386670.png)
![(4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2386672.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2386674.png)

![2-(2-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2386677.png)

![2-((4-bromobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2386679.png)
![3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2386680.png)
